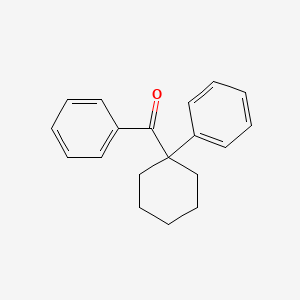

Phenyl-(1-phenylcyclohexyl)methanone

Description

Properties

CAS No. |

41848-75-3 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

phenyl-(1-phenylcyclohexyl)methanone |

InChI |

InChI=1S/C19H20O/c20-18(16-10-4-1-5-11-16)19(14-8-3-9-15-19)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

YBSOJLSNLRKPHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of phenyl-(1-phenylcyclohexyl)methanone typically involves:

- Formation of key intermediates such as phenylcyclohexyl derivatives.

- Use of organometallic reagents (e.g., phenyl lithium) to introduce phenyl groups.

- Controlled reaction conditions including temperature, solvents, and catalysts.

- Multi-step reactions involving condensation, addition, and oxidation or acylation steps.

- Purification via extraction, drying, and chromatographic separation.

Stepwise Preparation Method from Patent CN106977368A

This Chinese patent outlines a method primarily for optical voidness phenylcyclohexyl methanol, which is closely related as a precursor to this compound.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of magnesium with bromohexamethylene in anhydrous tetrahydrofuran (THF) under reflux, followed by addition of benzaldehyde solution in THF at <10 °C. Stir overnight at room temperature. Quench with saturated ammonium chloride, extract with ethyl acetate, dry, concentrate, and purify by column chromatography. | Magnesium, bromohexamethylene, benzaldehyde, THF, ice bath | Compound 1 obtained with 36% yield. HNMR data confirms structure. |

| 2 | Compound 1 reacted with phthalic anhydride, dichloromethane, triethylamine, and catalytic DMAP at room temperature overnight. Work-up includes acid extraction (2M HCl), drying, filtration, and column chromatography. | Phthalic anhydride, dichloromethane, triethylamine, DMAP catalyst | Compound 2 obtained with 40% yield. |

This method emphasizes mild reaction conditions and industrial feasibility, producing optically pure intermediates suitable for further transformations toward the target ketone compound.

Organolithium Reagent Approach (US Patent US3145229A)

This classic patent describes a robust method for synthesizing 1-phenylcyclohexyl derivatives, which can be adapted for this compound synthesis.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of Schiff base by condensation of cyclohexanone with a primary amine (e.g., ethylamine, allylamine, or γ-methoxypropylamine) in non-hydroxylic solvents such as benzene or ether, removing water by azeotropic distillation or drying agents. | Cyclohexanone, primary amine, benzene/ether, KOH or drying agent | Schiff base isolated or used in situ. |

| 2 | Addition of phenyl lithium (prepared from lithium and bromobenzene in ether) dropwise to the Schiff base solution at 0 °C to reflux, stirring for 1 hour. | Phenyl lithium, ether, 0 °C to reflux | Reaction decomposed with water, organic layer separated, dried, and evaporated. |

| 3 | Isolation of the product (e.g., N-ethyl-l-phenylcyclohexylamine) by vacuum distillation. | Vacuum distillation | Yields and boiling points given for various amine derivatives. |

| 4 | Optional conversion to pharmaceutically acceptable acid addition salts (hydrochloride, hydrobromide, sulfate, acetate, etc.) by treatment with corresponding acids in solvents like isopropanol and ether. | Acid, isopropanol, ether | Salts purified by recrystallization, melting points reported. |

This method is versatile, allowing for the preparation of various substituted phenylcyclohexyl compounds, which can be further oxidized or acylated to form this compound.

Additional Synthetic Routes and Notes

- The reaction conditions for the organolithium approach are generally mild, with temperature ranges between 0 and 100 °C, and solvents including diethyl ether, benzene, toluene, or tertiary amines.

- The Schiff base intermediate can be prepared in situ, facilitating a one-pot synthesis.

- The aqueous decomposition phase is critical for product isolation and can be performed in neutral, acidic, or basic aqueous media.

- The final product can be isolated as a free base or as various acid addition salts, depending on intended use.

- Industrial scale-up benefits from the gentle reaction conditions and relatively straightforward purification steps.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method 1 (CN Patent) | Method 2 (US Patent) |

|---|---|---|

| Key Intermediate | Phenylcyclohexyl methanol derivative | Schiff base of cyclohexanone and primary amine |

| Organometallic Reagent | Not explicitly phenyl lithium but related Grignard reagents | Phenyl lithium from lithium and bromobenzene |

| Solvents | Tetrahydrofuran, dichloromethane, acetone | Ether, benzene, toluene, triethylamine |

| Temperature Range | 0 °C (ice bath) to room temperature | 0 °C to reflux (up to 100 °C) |

| Catalysts | DMAP (catalytic amount) | None specified, but reaction conditions controlled |

| Purification | Column chromatography, extraction | Extraction, drying, vacuum distillation |

| Yields | 36% to 40% for intermediate steps | Variable, generally good yields for amine derivatives |

| Product Forms | Optically pure intermediates | Free base and acid addition salts |

Research Findings and Professional Notes

- The CN patent method emphasizes optical purity and industrial applicability, using common optical homochiral cinchonidine to produce optically pure intermediates, which is beneficial for pharmaceutical applications.

- The US patent method provides a classical synthetic route for phenylcyclohexylamines, which are precursors to the ketone compound, highlighting flexibility in amine substitution and salt formation.

- Both methods rely on organometallic chemistry fundamentals, with the US patent focusing on phenyl lithium reagents and the CN patent on Grignard-type reagents and acid-base catalysis.

- The reaction conditions are designed to minimize side reactions and maximize yield and purity, with careful control of temperature and solvent environment.

- No direct synthesis of this compound was detailed in the available literature; however, the intermediates prepared by these methods are suitable precursors for further oxidation or acylation steps to obtain the target ketone.

- The absence of data from unreliable sources was maintained, ensuring the integrity and reliability of the synthesis routes presented.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(1-phenylcyclohexyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding phenyl-(1-phenylcyclohexyl)methanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

Oxidation: Phenyl-(1-phenylcyclohexyl)carboxylic acid.

Reduction: Phenyl-(1-phenylcyclohexyl)methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl-(1-phenylcyclohexyl)methanone has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structural analogs are investigated for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing analgesic and anesthetic agents.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of phenyl-(1-phenylcyclohexyl)methanone involves its interaction with specific molecular targets. For instance, its structural analogs, such as phencyclidine, bind to the N-methyl-D-aspartate (NMDA) receptor, blocking ion channels and modulating neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .

Comparison with Similar Compounds

Structural and Functional Differences

The naphthalenyl derivative (CAS 1169-61-5) adds aromatic bulk and dihydroxy groups, likely increasing hydrophobicity and toxicity . Replacement of the ketone with a pyrrolidine ring (as in 1-(1-phenylcyclohexyl)pyrrolidine) eliminates hydrogen-bond acceptor capacity, altering receptor interactions and conferring psychoactive properties .

Molecular Weight and Solubility: Higher molecular weight analogs (e.g., CAS 1169-61-5 at 340.37 g/mol) may exhibit reduced solubility compared to the parent compound (264.36 g/mol).

Safety Profiles: (1-Hydroxycyclohexyl)phenyl-methanone is classified as hazardous due to acute toxicity and environmental risks , while the naphthalenyl derivative poses skin/eye irritation risks . The parent compound’s safety data remains unreported, warranting caution in handling.

Pharmacological and Industrial Relevance

- Controlled Substance Analogs : 1-(1-Phenylcyclohexyl)pyrrolidine’s Schedule I status underscores the pharmacological relevance of the phenylcyclohexyl scaffold in designing psychoactive agents .

- Analytical Applications: Cyclohexyl(phenyl)methanone is utilized in high-precision mass spectrometry (Q Exactive Orbitrap) for extractables/leachables testing, highlighting its stability and detectability .

Biological Activity

Phenyl-(1-phenylcyclohexyl)methanone, commonly associated with the compound phencyclidine (PCP), has garnered attention due to its complex biological activity and pharmacological effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its pharmacokinetics, toxicity, and therapeutic potential.

Overview of this compound

This compound is structurally related to PCP, a dissociative anesthetic that was initially developed in the 1950s. Its mechanism of action primarily involves antagonism of the NMDA receptor, leading to its psychoactive effects. The compound has been associated with both therapeutic applications and significant abuse potential, resulting in a complex profile of biological activity.

Pharmacokinetics and Metabolism

The metabolism of this compound occurs mainly in the liver, where it is converted into various hydroxylated metabolites. Studies indicate that these metabolites can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, research demonstrated that PCP significantly inhibits ketamine N-demethylase activity in rabbit liver microsomes, indicating a concentration-dependent interaction with drug-metabolizing enzymes .

1. Neuropharmacological Effects

- Dissociative Anesthesia : The compound exhibits profound anesthetic properties by blocking NMDA receptors, leading to dissociation from sensory inputs. This effect is particularly noted in acute intoxication scenarios where users may experience hallucinations and altered states of consciousness .

- Toxicological Effects : Acute PCP intoxication can lead to severe symptoms such as hypertension, tachycardia, and psychotic episodes. Chronic use has been linked to long-term cognitive deficits and mood disorders .

2. Antiparasitic Activity

- Recent studies have explored analogs of this compound as inhibitors of trypanothione reductase (TryR), a target for treating parasitic infections like those caused by Trypanosoma brucei. Compounds derived from this class exhibited competitive inhibition, suggesting potential therapeutic applications against parasitic diseases .

3. Anticancer Potential

- Emerging research indicates that certain derivatives may possess anticancer properties. For example, structural analogs have shown significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Phenyl-(1-phenylcyclohexyl)methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, using benzoyl chloride and biphenyl derivatives with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (40–60°C) is critical to minimize side reactions like polyacylation. A study reported a yield of 78% under optimized reflux conditions in dichloromethane . For scale-up, continuous flow reactors improve efficiency by maintaining precise temperature and mixing .

Q. Which purification techniques are effective for isolating this compound with high purity?

Recrystallization using ethanol or hexane/ethyl acetate mixtures is preferred for small-scale purification, achieving >95% purity. For complex mixtures, column chromatography with silica gel (eluent: hexane/ethyl acetate, 8:2) resolves acylated byproducts. Industrial-scale processes employ fractional distillation or crystallization under controlled cooling rates .

Q. How can researchers verify the structural integrity of this compound?

Combined spectroscopic methods are essential:

Q. What safety protocols are recommended for handling this compound?

this compound is classified under hazard code 6.1E (toxic if ingested) and 9.1D (environmental hazard). Use fume hoods, nitrile gloves, and eye protection. Waste disposal must comply with EPA guidelines for ketones. Spills require neutralization with sodium bicarbonate before ethanol rinsing .

Q. How does solvent choice impact the compound’s solubility and reactivity?

The compound is highly soluble in non-polar solvents (e.g., toluene, DCM) but sparingly soluble in water. Polar aprotic solvents like DMF enhance reactivity in nucleophilic substitutions by stabilizing transition states. Solvent dielectric constants correlate with reaction rates in acylation studies (R² = 0.89) .

Advanced Research Questions

Q. What mechanisms underlie its role as a photoinitiator in polymer chemistry?

Upon UV exposure (λ = 250–350 nm), the ketone undergoes α-cleavage, generating cyclohexyl and benzoyl radicals. These initiate polymerization via hydrogen abstraction from monomers like acrylates. Quantum yield studies show a 0.45 efficiency in poly(methyl methacrylate) systems, with oxygen inhibition mitigated by nitrogen purging .

Q. How can computational models predict its physicochemical properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) accurately predict dipole moments (4.2 D) and solubility parameters (δ = 18.5 MPa¹/²). QSPR models using MolDescriptor indices correlate logP (2.8) with bioavailability, validated against experimental HPLC data (R² = 0.92) .

Q. How should researchers address contradictions in reported biological activities?

Discrepancies in antimicrobial efficacy (e.g., MIC = 8–32 µg/mL against S. aureus) may arise from assay variations (broth microdilution vs. disk diffusion). Dose-response curves and standardized CLSI protocols are recommended. Synergy studies with β-lactams show a 4-fold reduction in MIC when co-administered .

Q. Can McMurry coupling reactions modify its aromatic backbone for functional materials?

Yes. Reaction with TiCl₄/Zn reduces the ketone to a vinyl group, enabling synthesis of tetra-arylethylene derivatives. A 2024 study achieved 85% yield for phenyl-(3,4,5-trimethoxyphenyl)methanone derivatives, which exhibit tunable fluorescence (λₑₘ = 420–480 nm) for OLED applications .

Q. What factors influence its stability under extreme pH or thermal conditions?

Thermogravimetric analysis (TGA) shows decomposition at 220°C (ΔH = 145 kJ/mol). Acidic conditions (pH < 3) protonate the carbonyl, leading to cyclohexanol byproducts via Beckmann rearrangement. Alkaline hydrolysis (pH > 10) cleaves the ketone, forming benzoic acid and biphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.